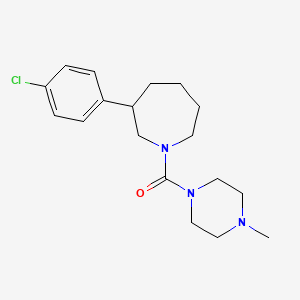

(3-(4-Chlorophenyl)azepan-1-yl)(4-methylpiperazin-1-yl)methanone

CAS No.: 1788784-58-6

Cat. No.: VC6221871

Molecular Formula: C18H26ClN3O

Molecular Weight: 335.88

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1788784-58-6 |

|---|---|

| Molecular Formula | C18H26ClN3O |

| Molecular Weight | 335.88 |

| IUPAC Name | [3-(4-chlorophenyl)azepan-1-yl]-(4-methylpiperazin-1-yl)methanone |

| Standard InChI | InChI=1S/C18H26ClN3O/c1-20-10-12-21(13-11-20)18(23)22-9-3-2-4-16(14-22)15-5-7-17(19)8-6-15/h5-8,16H,2-4,9-14H2,1H3 |

| Standard InChI Key | VIBCWYYEADHQOB-UHFFFAOYSA-N |

| SMILES | CN1CCN(CC1)C(=O)N2CCCCC(C2)C3=CC=C(C=C3)Cl |

Introduction

Chemical Identity and Structural Features

(3-(4-Chlorophenyl)azepan-1-yl)(4-methylpiperazin-1-yl)methanone is a methanone derivative featuring two heterocyclic moieties: a 3-(4-chlorophenyl)-substituted azepane ring and a 4-methylpiperazine group. The azepane ring, a seven-membered saturated nitrogen-containing heterocycle, is substituted at the 3-position with a 4-chlorophenyl group, while the piperazine ring is methylated at the 4-position. The methanone bridge (-CO-) links these two components .

Molecular Formula:

Molecular Weight: 333.86 g/mol

IUPAC Name: 3-(4-Chlorophenyl)azepan-1-ylmethanone

The compound’s structure is characterized by:

-

Azepane Core: A seven-membered ring with a nitrogen atom at position 1, substituted at position 3 with a 4-chlorophenyl group.

-

Piperazine Substituent: A six-membered diamine ring with a methyl group at position 4.

-

Methanone Linker: A carbonyl group connecting the azepane and piperazine rings.

Crystallographic data for analogous compounds reveal hydrogen-bonding interactions between nitrogen atoms and counterions (e.g., chloride), which stabilize the crystal lattice .

Synthesis and Structural Optimization

Synthetic Routes

The synthesis of (3-(4-Chlorophenyl)azepan-1-yl)(4-methylpiperazin-1-yl)methanone likely involves multi-step N-alkylation and coupling reactions, as evidenced by similar protocols for related compounds :

-

Formation of the Azepane Intermediate:

-

Methanone Bridge Installation:

-

Purification and Crystallization:

Key Reaction Conditions:

-

Temperature: 323–373 K

-

Solvents: DMF, methanol, or glacial acetic acid

Physicochemical Properties

Solubility and Stability

-

Solubility: Moderately soluble in polar solvents (e.g., DMSO, ethanol) but poorly soluble in water due to hydrophobic aryl and heterocyclic groups .

-

Stability: Stable under ambient conditions but susceptible to hydrolysis in strongly acidic or basic environments owing to the methanone and amine functionalities .

Spectroscopic Data

-

IR Spectroscopy: Strong absorption bands at 1,650–1,680 cm (C=O stretch) and 3,385–3,390 cm (N-H stretch) .

-

H NMR: Distinct signals for aromatic protons (~7.2–7.4 ppm), azepane methylene groups (~1.6–2.3 ppm), and piperazine methyl groups (~2.2 ppm) .

Comparative Analysis of Analogous Compounds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume